molecular formula C16H18S B1141192 4-tert-Butyldiphenyl sulfide CAS No. 105854-98-6

4-tert-Butyldiphenyl sulfide

Cat. No.: B1141192
CAS No.: 105854-98-6
M. Wt: 242.38
InChI Key:
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Description

4-tert-Butyldiphenyl sulfide is an organic compound with the molecular formula C16H18S. It is characterized by the presence of a tert-butyl group attached to a diphenyl sulfide structure. This compound is typically a light orange to yellow to green clear liquid and is known for its applications in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyldiphenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 1-Bromo-4-tert-butylbenzene with diphenyl disulfide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyldiphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyldiphenyl sulfide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of sulfur-containing compounds and their biological activities.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-tert-Butyldiphenyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its effects are mediated through the sulfur atom, which can participate in redox reactions and form stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyldiphenyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in synthetic chemistry, where controlled reactivity is essential .

Properties

IUPAC Name

1-tert-butyl-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRAEJDVHXHGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465132
Record name 4-tert-Butyldiphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85609-03-6
Record name 4-tert-Butyldiphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butyldiphenyl Sulfide
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